7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one
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Overview
Description
7-Bromo-1H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position and a pyrido[3,2-d]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyridopyrimidine core . Another approach involves the use of ethoxymethylenemalonic ester in the Gould–Jacobs reaction, which is applicable to pyrimidines containing electron-donating substituents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Cyclization Agents: Carboxylic anhydrides, acid chlorides, and ethoxymethylenemalonic ester for cyclization reactions.
Condensation Reagents: Aldehydes and ketones for condensation reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, fused heterocyclic systems, and complex condensation products .
Scientific Research Applications
7-Bromo-1H-pyrido[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the field of oncology.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its targets and modulating their activity . This can lead to various biological outcomes, including inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials with tailored properties.
Properties
IUPAC Name |
7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZIMDUQCALAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=NC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC2=C1NC=NC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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